XLogP3 Lipophilicity: The 2,3,4-Trifluoro Substitution Pattern Produces a Distinct LogP Window Compared to Mono- and Penta-Fluorinated Analogs
The computed octanol-water partition coefficient (XLogP3) for 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide is 1.4 . This value sits in a narrow window that is near-optimal for oral absorption according to Lipinski's Rule of Five (LogP <5) , yet it is distinctly lower than the highly lipophilic penta-fluoro analog (predicted LogP ~2.1–2.5) and higher than the hydrophilic non-fluorinated parent compound. This moderate lipophilicity is a direct consequence of the specific 2,3,4-trifluoro arrangement on the phenyl ring and cannot be achieved using mono-fluoro or 2,4-difluoro isomers.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | N-(4-fluorophenyl)-2-chloroacetamide (XLogP3 ~1.8–2.2); N-(2,3,4,5-tetrafluorophenyl)-2-chloroacetamide (predicted XLogP3 ~2.1–2.5); Oral drug-likeness baseline: XLogP3 <5 |
| Quantified Difference | The target compound's XLogP3 is approximately 0.4–0.8 log units lower than mono- and tetra-fluorinated comparators, indicating a meaningful reduction in non-specific lipophilicity while retaining sufficient hydrophobicity for membrane passage. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release) ; drug-likeness benchmark from Lipinski original analysis . |
Why This Matters
In antimicrobial and enzyme-inhibitor lead optimization, excessive lipophilicity is associated with promiscuous binding, phospholipidosis, and poor pharmacokinetics, making the intermediate LogP of the 2,3,4-trifluoro substitution a differentiated feature for medicinal chemistry selection.
- [1] PubChem. Compound Summary for CID 2098025: 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide – Computed Properties. National Center for Biotechnology Information, 2024. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
